molecular formula C10H12N2O4 B13910987 Methyl 4-(5-nitropyridin-2-yl)butanoate

Methyl 4-(5-nitropyridin-2-yl)butanoate

Cat. No.: B13910987
M. Wt: 224.21 g/mol
InChI Key: VEILRIRBIGTZCY-UHFFFAOYSA-N
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Scientific Research Applications

Mechanism of Action

The mechanism of action of Methyl 4-(5-nitropyridin-2-yl)butanoate is primarily related to its functional groups. The nitro group can undergo reduction to form an amino group, which can then interact with various biological targets. The ester group can be hydrolyzed to release the corresponding carboxylic acid, which may participate in further biochemical reactions . The specific molecular targets and pathways involved depend on the context of its use in research and development .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 4-(5-nitropyridin-2-yl)butanoate is unique due to the presence of both a nitropyridine ring and a butanoate ester group. This combination of functional groups allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

methyl 4-(5-nitropyridin-2-yl)butanoate

InChI

InChI=1S/C10H12N2O4/c1-16-10(13)4-2-3-8-5-6-9(7-11-8)12(14)15/h5-7H,2-4H2,1H3

InChI Key

VEILRIRBIGTZCY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CCCC1=NC=C(C=C1)[N+](=O)[O-]

Origin of Product

United States

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